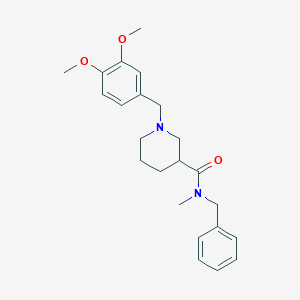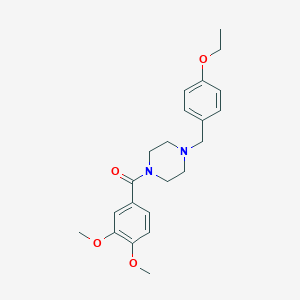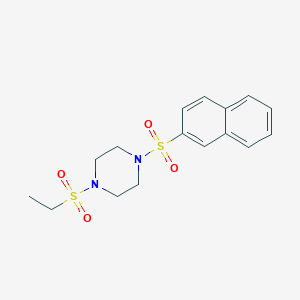
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine, also known as CPP-109, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. CPP-109 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine involves the inhibition of HDAC, which is responsible for the deacetylation of histone proteins. HDAC inhibitors such as 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine are known to induce changes in gene expression that can lead to alterations in cellular function and ultimately result in therapeutic effects. It is thought that the therapeutic effects of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine in addiction may be due to its ability to alter the expression of genes involved in reward pathways in the brain.
Biochemical and Physiological Effects
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has been shown to have significant biochemical and physiological effects in animal models and human studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, and has been found to be well-tolerated in human clinical trials. 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has also been shown to enhance learning and memory in animal models, suggesting potential applications in cognitive disorders.
実験室実験の利点と制限
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of histone acetylation in various biological processes. However, one limitation of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine. One area of interest is the potential use of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more soluble analogs of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine that could be used in a wider range of experimental settings. Additionally, further research is needed to better understand the mechanism of action of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine and its effects on gene expression and cellular function.
合成法
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine is synthesized by reacting 3-chlorobenzylamine with 3-cyclopentylpropanoyl chloride in the presence of piperazine and triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine as a white crystalline powder.
科学的研究の応用
1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of addiction, particularly cocaine and alcohol addiction. 1-(3-Chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine acts by inhibiting the activity of HDAC, which in turn leads to changes in gene expression that are thought to be responsible for the therapeutic effects of the compound.
特性
分子式 |
C19H27ClN2O |
|---|---|
分子量 |
334.9 g/mol |
IUPAC名 |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C19H27ClN2O/c20-18-7-3-6-17(14-18)15-21-10-12-22(13-11-21)19(23)9-8-16-4-1-2-5-16/h3,6-7,14,16H,1-2,4-5,8-13,15H2 |
InChIキー |
DPOMLJFWUJHPDA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
正規SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)



![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)